2-Methoxymethyl-4-piperidinopyrimidine
Description
2-Methoxymethyl-4-piperidinopyrimidine is a pyrimidine derivative featuring a methoxymethyl (-OCH2CH3) substituent at position 2 and a piperidine moiety at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in medicinal chemistry due to their biological relevance.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C11H17N3O/c1-15-9-10-12-6-5-11(13-10)14-7-3-2-4-8-14/h5-6H,2-4,7-9H2,1H3 |
InChI Key |
KCRYAXKYPOFNPX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=CC(=N1)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Methoxymethyl-4-piperidinopyrimidine can be contextualized against analogous pyrimidine derivatives. Key comparisons include:
Substituent Position and Functional Group Variations
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine (CAS 339278-94-3) Substituents: Methoxymethyl (position 4), phenyl (position 2), piperidine (position 6). The phenyl group may increase steric hindrance compared to smaller substituents like methyl or methoxy. Key Difference: Substituent positions (4 vs.
4-Chloro-6-methoxypyrimidin-2-amine
- Substituents : Chloro (position 4), methoxy (position 6), amine (position 2).
- Properties : Forms a cocrystal with succinic acid via N–H⋯O and O–H⋯N hydrogen bonds, enhancing solubility and crystallinity. The chloro group increases electrophilicity, while the methoxy group contributes to hydrogen-bonding networks .
- Key Difference : The absence of a piperidine ring reduces basicity compared to the target compound.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Substituents: Methyl (position 4), piperidine (position 6), amine (position 2). Properties: Explored for drug design due to pyrimidine’s role in biological systems. The methyl group offers minimal steric bulk, favoring interactions with hydrophobic pockets .
Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives Substituents: Methoxy, piperazine, acrylamide. Such derivatives are hypothesized for antiviral applications . Key Difference: Piperazine (a seven-membered ring with two nitrogens) vs. piperidine (six-membered with one nitrogen) alters electronic and steric profiles.
Physicochemical and Pharmacokinetic Implications
| Property | This compound | 4-Chloro-6-methoxypyrimidin-2-amine | 4-Methyl-6-piperidinylpyrimidin-2-amine |
|---|---|---|---|
| LogP (Lipophilicity) | Moderate (methoxymethyl enhances) | Low (polar chloro/methoxy) | Moderate (methyl/piperidine) |
| Solubility | Likely low (lipophilic substituents) | High (cocrystal with succinic acid) | Moderate (amine enhances polarity) |
| Basicity | High (piperidine pKa ~11) | Low (amine pKa ~5) | Moderate (piperidine pKa ~11) |
| Biological Target | Undefined (research use) | Agrochemicals, antivirals | Drug candidates (unspecified) |
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